An In-depth Technical Guide to 1-(2-Amino-3,5-dibromophenyl)ethanone
An In-depth Technical Guide to 1-(2-Amino-3,5-dibromophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and analytical data for 1-(2-Amino-3,5-dibromophenyl)ethanone, a halogenated aromatic ketone of interest in synthetic organic chemistry and drug discovery.
Core Chemical Properties
1-(2-Amino-3,5-dibromophenyl)ethanone, also known as 2'-Amino-3',5'-dibromoacetophenone, is a di-brominated derivative of 2'-aminoacetophenone.[1] Its fundamental chemical and physical properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 13445-89-1 | N/A |
| Molecular Formula | C₈H₇Br₂NO | [1][2] |
| Molecular Weight | 292.97 g/mol | [1] |
| Melting Point | 397–399 K (124-126 °C) | [1] |
| Purity | Typically ≥95% | [2] |
| Appearance | Pale yellow tablets | [1] |
Synthesis and Purification
A detailed experimental protocol for the synthesis and purification of 1-(2-Amino-3,5-dibromophenyl)ethanone has been reported.[1]
Experimental Protocol: Synthesis
Reaction: Bromination of 2'-aminoacetophenone.[1]
Reagents:
-
2'-Aminoacetophenone
-
Excess Bromine
-
Acetic Acid
Procedure:
-
Dissolve 2'-aminoacetophenone in acetic acid.
-
Add excess bromine to the solution.
-
The reaction proceeds to yield 2'-amino-3',5'-dibromoacetophenone.[1]
Synthesis Workflow
Caption: Synthesis of 1-(2-Amino-3,5-dibromophenyl)ethanone.
Experimental Protocol: Purification
Method: Chromatography on silica gel followed by recrystallization.[1]
Materials:
-
Crude 1-(2-Amino-3,5-dibromophenyl)ethanone
-
Silica Gel
-
Dichloromethane (CH₂Cl₂)
-
Hexane
-
Ethanol (EtOH)
Procedure:
-
Perform column chromatography on the crude product using a mixture of dichloromethane and hexane as the eluent.[1]
-
Collect the fractions containing the pure product.
-
Recrystallize the purified sample from ethanol to obtain pale yellow tablets.[1]
Spectral Data
The structural confirmation of 1-(2-Amino-3,5-dibromophenyl)ethanone is supported by the following spectral data.
¹H NMR Spectroscopy
The proton nuclear magnetic resonance (¹H NMR) spectrum provides characteristic signals for the aromatic and acetyl protons.
| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Coupling Constant (J) |
| 7.76 ppm | d | 1H | H-6' | 2.2 Hz |
| 7.64 ppm | d | 1H | H-4' | 2.2 Hz |
| 6.88 ppm | bs | 2H | NH₂ | |
| 2.59 ppm | s | 3H | -COCH₃ |
(Source: Acta Crystallographica Section E, 2001)
[3]### Structural Information
X-ray crystallography studies have revealed the solid-state conformation of 1-(2-Amino-3,5-dibromophenyl)ethanone. The molecule adopts a conformation where the carbonyl group is directed towards the amino group, which maximizes intramolecular hydrogen bonding. The amine protons form strong intramolecular hydrogen bonds with the ketone oxygen and one of the bromine atoms.
[1]| Crystal Data | | |---|---| | Molecular Formula | C₈H₇Br₂NO | | Molecular Weight | 292.97 | | Crystal System | Monoclinic | | Space Group | P2₁/c |
(Source: Acta Crystallographica Section E, 2001)
[1]### Safety and Handling
[4]Personal Protective Equipment (PPE):
-
Wear appropriate protective gloves, clothing, and eye/face protection. *[5] Use in a well-ventilated area.
[6]Handling:
-
Minimize dust generation and accumulation. *[6] Avoid breathing dust, vapor, mist, or gas. *[6] Wash hands thoroughly after handling.
[6]Storage:
-
Store in a tightly closed container. *[6] Keep in a dry, cool, and well-ventilated place.
[5]### Reactivity and Potential Applications
As a derivative of 2'-aminoacetophenone, this compound possesses two reactive functional groups: an amino group and a ketone. This bifunctionality makes it a valuable building block in organic synthesis, particularly for the preparation of heterocyclic compounds. T[7]he presence of two bromine atoms on the aromatic ring offers sites for further functionalization through various cross-coupling reactions, making it a versatile intermediate for the synthesis of more complex molecules.
While specific biological activities for 1-(2-Amino-3,5-dibromophenyl)ethanone have not been detailed in the reviewed literature, related bromo-substituted aromatic compounds are known to be important intermediates in the development of pharmaceuticals. I[8]ts structural motifs suggest potential applications in medicinal chemistry and drug discovery programs.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. musechem.com [musechem.com]
- 3. researchgate.net [researchgate.net]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. fishersci.com [fishersci.com]
- 6. oxfordlabchem.com [oxfordlabchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
